
4-(Methoxymethyl)benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)benzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound has a methoxymethyl group (-CH₂OCH₃) attached to the benzene ring, which influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methoxymethyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(methoxymethyl)aniline. The process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) . The reaction can be summarized as follows:
4-(Methoxymethyl)aniline+NaNO2+HCl→4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and reaction time to prevent decomposition and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.
Substitution by Hydroxides: Heating the diazonium salt with water.
Coupling Reactions: Reacting the diazonium salt with phenol in an alkaline medium.
Major Products
Aryl Halides: Formed by substitution reactions with halides.
Phenols: Formed by substitution reactions with hydroxides.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
4-(Methoxymethyl)benzene-1-diazonium chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved include:
Formation of Aryl Radicals: In the presence of copper catalysts, the diazonium ion can form aryl radicals, which then react with nucleophiles.
Electrophilic Substitution: The diazonium ion can directly react with nucleophiles, such as phenoxide ions, to form azo compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: Lacks the methoxymethyl group, making it less reactive in certain coupling reactions.
4-Methylbenzenediazonium Chloride: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxymethyl)benzene-1-diazonium chloride is unique due to the presence of the methoxymethyl group, which enhances its reactivity in certain chemical reactions and broadens its range of applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
112177-80-7 |
|---|---|
Formule moléculaire |
C8H9ClN2O |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
4-(methoxymethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2O.ClH/c1-11-6-7-2-4-8(10-9)5-3-7;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
CIDDJDYZBPVLAM-UHFFFAOYSA-M |
SMILES canonique |
COCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



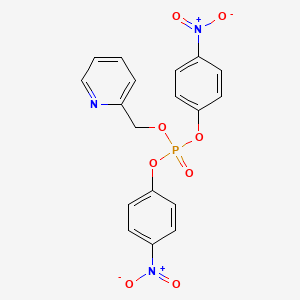
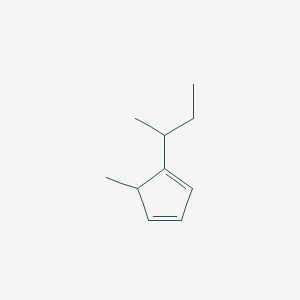
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

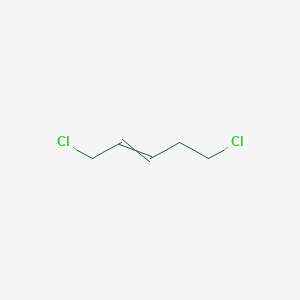


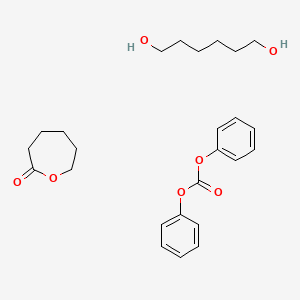
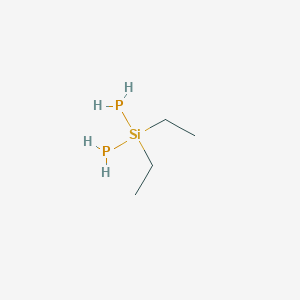
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

